molecular formula C27H36N4O3 B2640001 N'-[(4-methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 922096-39-7

N'-[(4-methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B2640001
CAS No.: 922096-39-7
M. Wt: 464.61
InChI Key: MNURWUGIYKHUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(4-methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C27H36N4O3 and its molecular weight is 464.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolite Identification and Excretion Study

The study on YM758 metabolites, including tetrahydroisoquinoline derivatives, investigated their renal and hepatic excretion mediated by transporters. This research highlights the importance of understanding how structural derivatives are metabolized and excreted, which is crucial for drug development and safety assessments (Umehara et al., 2009).

α1-Adrenoceptor Antagonists Development

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, including tetrahydroquinoline motifs, were synthesized to develop new α1-adrenoceptor antagonists. Such compounds aim to provide a uroselective profile, beneficial for treating conditions like hypertension without significant blood pressure influence (Rak et al., 2016).

Cytotoxic Activity Against Cancer

Novel N-alkyl-plinabulin derivatives with tetrahydroquinoline and piperidine structures were synthesized and tested for their cytotoxicity against cancer cell lines. This research contributes to the development of vascular disrupting agents, showcasing the potential of structurally similar compounds in cancer treatment (Chinh et al., 2021).

Dual Dopamine and Serotonin Receptor Activity

Compounds featuring tetrahydroquinoline structures were studied for their activity on dopamine D2 and serotonin 5-HT1A receptors. Such dual-activity compounds are of interest for developing treatments for neurological and psychiatric disorders (Ullah et al., 2015).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O3/c1-30-14-6-7-21-17-22(10-13-24(21)30)25(31-15-4-3-5-16-31)19-29-27(33)26(32)28-18-20-8-11-23(34-2)12-9-20/h8-13,17,25H,3-7,14-16,18-19H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNURWUGIYKHUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.